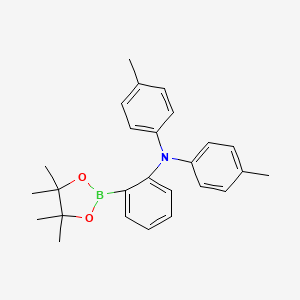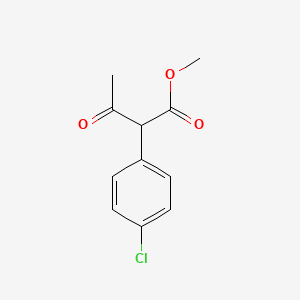
1-Methylpyrrolidin-3-yl 2-(benzyloxy)-2-cyclopentyl-2-phenylacetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Methylpyrrolidin-3-yl 2-(benzyloxy)-2-cyclopentyl-2-phenylacetate is a complex organic compound that features a pyrrolidine ring, a benzyloxy group, a cyclopentyl group, and a phenylacetate moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methylpyrrolidin-3-yl 2-(benzyloxy)-2-cyclopentyl-2-phenylacetate typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate amine and aldehyde or ketone precursors.
Introduction of the Benzyloxy Group: This step often involves the use of benzyl alcohol and a suitable activating agent such as a base or acid catalyst.
Cyclopentyl Group Addition: This can be introduced via Grignard reactions or other organometallic methods.
Phenylacetate Moiety Attachment: This step typically involves esterification reactions using phenylacetic acid and an alcohol derivative of the intermediate compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反应分析
Types of Reactions
1-Methylpyrrolidin-3-yl 2-(benzyloxy)-2-cyclopentyl-2-phenylacetate can undergo various chemical reactions, including:
Oxidation: This can lead to the formation of corresponding ketones or carboxylic acids.
Reduction: This can result in the formation of alcohols or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides are often employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
科学研究应用
1-Methylpyrrolidin-3-yl 2-(benzyloxy)-2-cyclopentyl-2-phenylacetate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and kinetics.
Biology: This compound can be used in the development of bioactive molecules and as a probe in biochemical assays.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 1-Methylpyrrolidin-3-yl 2-(benzyloxy)-2-cyclopentyl-2-phenylacetate involves its interaction with specific molecular targets and pathways. The pyrrolidine ring and other functional groups can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact mechanism depends on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
- 1-Methylpyrrolidin-3-ylmethanamine
- 2-(1-Methylpyrrolidin-3-yl)acetic acid
- N-Methyl-1-(1-phenylpyrrolidin-3-yl)methanamine
Uniqueness
1-Methylpyrrolidin-3-yl 2-(benzyloxy)-2-cyclopentyl-2-phenylacetate is unique due to its combination of functional groups, which confer specific chemical and biological properties
属性
分子式 |
C25H31NO3 |
|---|---|
分子量 |
393.5 g/mol |
IUPAC 名称 |
(1-methylpyrrolidin-3-yl) 2-cyclopentyl-2-phenyl-2-phenylmethoxyacetate |
InChI |
InChI=1S/C25H31NO3/c1-26-17-16-23(18-26)29-24(27)25(22-14-8-9-15-22,21-12-6-3-7-13-21)28-19-20-10-4-2-5-11-20/h2-7,10-13,22-23H,8-9,14-19H2,1H3 |
InChI 键 |
SESTXIWOBVRBCJ-UHFFFAOYSA-N |
规范 SMILES |
CN1CCC(C1)OC(=O)C(C2CCCC2)(C3=CC=CC=C3)OCC4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![6-(4-Iodophenyl)-3-[(propylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13358906.png)
![4-[3-(4-Isopropylanilino)-6-methylimidazo[1,2-a]pyrimidin-2-yl]phenol](/img/structure/B13358915.png)
![N,N-dimethyl-3-[3-(1-methyl-3-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]aniline](/img/structure/B13358917.png)

![2-{4-bromo-2-[(isopropylamino)methyl]phenoxy}-N-(4-methylphenyl)acetamide](/img/structure/B13358933.png)
![2-Methyl-3-{6-[(3-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}imidazo[1,2-a]pyridine](/img/structure/B13358938.png)
![2-Oxo-2-[(propan-2-yl)amino]ethyl 2-(methylsulfanyl)pyridine-3-carboxylate](/img/structure/B13358941.png)
![2-[(6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B13358946.png)

![6-(2-Fluorophenyl)-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13358968.png)
![3-{3-[(benzylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}-N,N-dimethylaniline](/img/structure/B13358972.png)
![8-Phenyl-5,6-dihydro[1,2,4]triazolo[3,4-b][1,3,4]thiadiazepine](/img/structure/B13358977.png)
